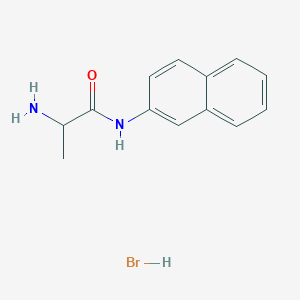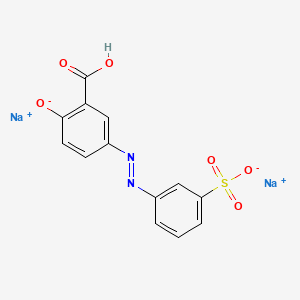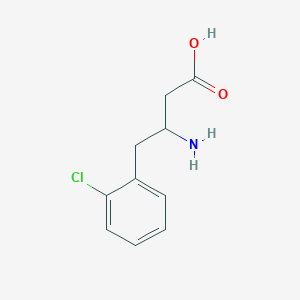![molecular formula C18H16N2O B12281188 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile is an organic compound with a complex structure that includes a biphenyl core, a carbonyl group, and a dimethylamino group attached to an acrylonitrile moiety
Métodos De Preparación
The synthesis of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Attachment of the Acrylonitrile Moiety: The acrylonitrile group can be attached through a Knoevenagel condensation reaction with malononitrile.
Dimethylamino Group Addition:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Addition: The acrylonitrile moiety can participate in addition reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)propionitrile: This compound has a similar structure but with a propionitrile group instead of an acrylonitrile group.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)butyronitrile: This compound features a butyronitrile group, leading to different chemical properties and reactivity.
2-([1,1’-Biphenyl]-4-carbonyl)-3-(dimethylamino)pentanonitrile: The presence of a pentanonitrile group in this compound results in unique applications and reactivity compared to the acrylonitrile derivative.
Propiedades
Fórmula molecular |
C18H16N2O |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3/b17-13+ |
Clave InChI |
AYEFOUQDSVWIDL-GHRIWEEISA-N |
SMILES isomérico |
CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)





![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)




